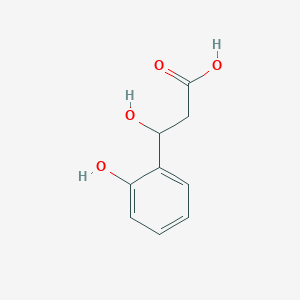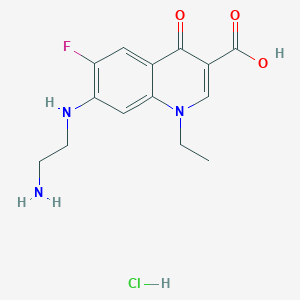
Doxapram N-Oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Doxapram N-Oxide is a derivative of doxapram, a respiratory stimulant primarily used to treat respiratory depression. Doxapram itself has been in clinical use since the 1960s and is known for its ability to stimulate the respiratory center in the brainstem by activating peripheral chemoreceptors . This compound shares similar properties but has distinct chemical and pharmacological characteristics.
Métodos De Preparación
The synthesis of Doxapram N-Oxide typically involves the oxidation of doxapram. One common method includes the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions . The reaction is carried out in an appropriate solvent, often dichloromethane, at a specific temperature to ensure the selective formation of the N-oxide without over-oxidation or degradation of the compound .
Análisis De Reacciones Químicas
Doxapram N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert this compound back to doxapram.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of different derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Doxapram N-Oxide has several scientific research applications:
Chemistry: It is used as a model compound to study oxidation and reduction reactions.
Biology: Researchers use it to investigate the effects of respiratory stimulants on cellular respiration and metabolic pathways.
Medicine: It is studied for its potential therapeutic effects in treating respiratory depression and other related conditions.
Industry: This compound is used in the development of new respiratory stimulants and related pharmaceuticals
Mecanismo De Acción
The mechanism of action of Doxapram N-Oxide involves the stimulation of peripheral chemoreceptors located in the carotid bodies. This stimulation leads to an increase in the respiratory rate and tidal volume by activating the respiratory center in the brainstem . The compound is thought to inhibit certain potassium channels, leading to depolarization and increased neuronal activity .
Comparación Con Compuestos Similares
Doxapram N-Oxide can be compared with other respiratory stimulants such as:
Doxapram: The parent compound, which has a similar mechanism of action but different pharmacokinetic properties.
Almitrine: Another respiratory stimulant that acts on peripheral chemoreceptors but has a different chemical structure.
Caffeine: A common stimulant with respiratory stimulant properties, though it primarily acts through different pathways
This compound is unique due to its specific chemical structure and the presence of the N-oxide functional group, which imparts distinct pharmacological properties compared to its parent compound and other similar stimulants .
Propiedades
Fórmula molecular |
C24H30N2O3 |
|---|---|
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
1-ethyl-4-[2-(4-oxidomorpholin-4-ium-4-yl)ethyl]-3,3-diphenylpyrrolidin-2-one |
InChI |
InChI=1S/C24H30N2O3/c1-2-25-19-22(13-14-26(28)15-17-29-18-16-26)24(23(25)27,20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-12,22H,2,13-19H2,1H3 |
Clave InChI |
PAEUIJWYTSHVQC-UHFFFAOYSA-N |
SMILES canónico |
CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CC[N+]4(CCOCC4)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium;[(2R,3S,4S,5S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl sulfate](/img/structure/B13430743.png)
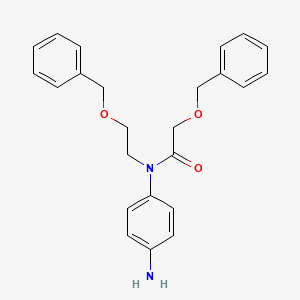
![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-[[(6S,8S,9R,10S,11S,13S,14S,16R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbonyl]sulfanylmethylsulfanylcarbonyl]-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B13430752.png)
![(3aR,5S,6S,6aS)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-6-fluoro-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B13430754.png)
![(1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-2-(methoxymethyl)-8-methyl-8-azabicyclo[3.2.1]octane;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B13430760.png)

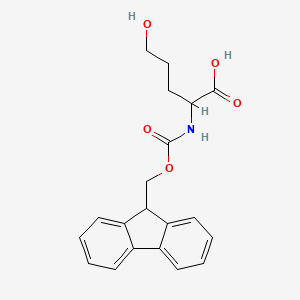
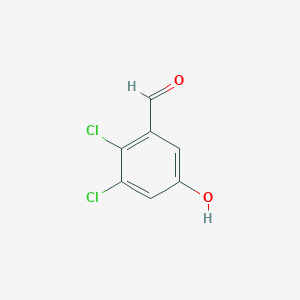
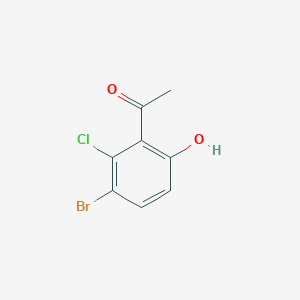
![benzyl (2S)-6-[[(2R)-2-[(3aR,6aR)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxyethyl]-[bis(4-methoxyphenyl)methyl]amino]-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B13430784.png)
![2-(3-((2-((3-Chlorophenyl)amino)ethyl)amino)propyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B13430794.png)
